molecular formula C13H20N2O2 B11927965 N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]

N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]

Katalognummer: B11927965
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: FSRLLBRORRJKJL-MNOVXSKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-aminopropanamide] is a chiral amide compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzyl group, a hydroxypropyl group, and an aminopropanamide moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-aminopropanamide] typically involves the reaction of benzylamine with ®-2-hydroxypropylamine and (S)-2-aminopropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-aminopropanamide] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-aminopropanamide] has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-aminopropanamide] involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound may act as an allosteric modulator, enhancing or inhibiting the activity of its target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-aminopropanamide] is unique due to its specific chiral centers and functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H20N2O2

Molekulargewicht

236.31 g/mol

IUPAC-Name

(2S)-2-amino-N-benzyl-N-[(2R)-2-hydroxypropyl]propanamide

InChI

InChI=1S/C13H20N2O2/c1-10(16)8-15(13(17)11(2)14)9-12-6-4-3-5-7-12/h3-7,10-11,16H,8-9,14H2,1-2H3/t10-,11+/m1/s1

InChI-Schlüssel

FSRLLBRORRJKJL-MNOVXSKESA-N

Isomerische SMILES

C[C@H](CN(CC1=CC=CC=C1)C(=O)[C@H](C)N)O

Kanonische SMILES

CC(CN(CC1=CC=CC=C1)C(=O)C(C)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.